2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[2-(PROPAN-2-YLOXY)PHENYL]ACETAMIDE
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Overview
Description
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[2-(PROPAN-2-YLOXY)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[2-(PROPAN-2-YLOXY)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound under basic conditions.
Attachment of the Phenylacetamide Moiety: The final step involves coupling the sulfanyl-benzimidazole intermediate with 2-(propan-2-yloxy)phenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenylacetamide moiety, potentially converting it to an alcohol.
Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[2-(PROPAN-2-YLOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may enhance binding affinity through additional interactions, while the phenylacetamide moiety can contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-BENZIMIDAZOL-2-YL)SULFANYL]-N-[2-(PROPAN-2-YLOXY)PHENYL]ACETAMIDE
- 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[2-(METHOXY)PHENYL]ACETAMIDE
Uniqueness
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[2-(PROPAN-2-YLOXY)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-yloxy group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability compared to similar compounds.
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13(2)24-17-11-7-5-9-15(17)20-18(23)12-25-19-21-14-8-4-6-10-16(14)22(19)3/h4-11,13H,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEBIWZPMMXZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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